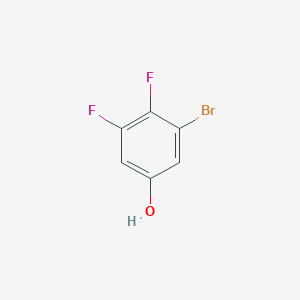

3-Bromo-4,5-difluorophenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

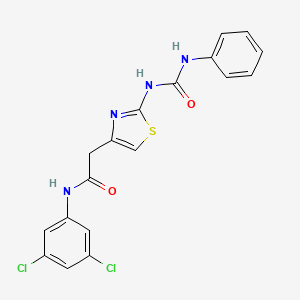

3-Bromo-4,5-difluorophenol is a chemical compound with the molecular formula BrC6H2(F)2OH . It has a molecular weight of 208.99 . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of 3-Bromo-4,5-difluorophenol consists of a phenol group (an aromatic ring with a hydroxyl group) which is substituted with bromine and fluorine atoms .Physical And Chemical Properties Analysis

3-Bromo-4,5-difluorophenol is a liquid at room temperature with a density of 1.829 g/mL at 25 °C . It has a refractive index of 1.531 .Aplicaciones Científicas De Investigación

Synthesis of Liquid Crystal Intermediates

3-Bromo-4,5-difluorophenol is utilized as a key intermediate in the synthesis of liquid crystals. These materials are essential for creating displays with low energy consumption and high-quality images. The compound’s unique structure, particularly the presence of bromine and fluorine atoms, makes it suitable for modifying the electronic and steric properties of the liquid crystal molecules, which can enhance their performance in display technologies .

Palladium-Catalyzed Cyclotrimerization

This compound is reported to undergo palladium-catalyzed cyclotrimerization reactions. Such reactions are valuable for creating triphenylene derivatives, which are polycyclic aromatic compounds with applications in organic electronics and photonics. The fluorine atoms in 3-Bromo-4,5-difluorophenol can influence the electronic properties of the resulting triphenylene, potentially leading to materials with novel optoelectronic characteristics .

Fluorination Reagents

In the field of organic synthesis, 3-Bromo-4,5-difluorophenol can act as a fluorination reagent. The introduction of fluorine atoms into organic molecules is a crucial step in the development of pharmaceuticals and agrochemicals, as it can significantly alter the biological activity and metabolic stability of these compounds .

Building Blocks for Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its reactive sites allow for various chemical transformations, enabling the creation of a wide array of organic molecules. This is particularly useful in the synthesis of complex molecules for drug discovery and material science applications .

Synthesis of Difluoroethyleneoxy Group Liquid Crystals

3-Bromo-4,5-difluorophenol is a reactant in the synthesis of difluoroethyleneoxy group-containing liquid crystals. These specialized liquid crystals have applications in advanced display technologies that require fast switching times and high thermal stability .

Mecanismo De Acción

Target of Action

Similar compounds such as 2-bromo-4,5-difluorophenol are often used as building blocks in the synthesis of more complex molecules , suggesting that its targets could be diverse depending on the final compound it is incorporated into.

Mode of Action

It’s known that brominated and fluorinated phenols can interact with various biological targets through hydrogen bonding, halogen bonding, and other non-covalent interactions . The presence of the bromine and fluorine atoms could potentially enhance the compound’s reactivity or binding affinity to its targets.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-4,5-difluorophenol . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity, its interactions with its targets, and its overall stability.

Propiedades

IUPAC Name |

3-bromo-4,5-difluorophenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF2O/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHEISYZLTGSBIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1R,5R)-1-Bicyclo[3.1.0]hexanyl]methanol](/img/structure/B2958020.png)

![[4-[(4-Methyl-1,2,4-triazol-3-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2958025.png)

![[4-(7-Chloroquinolin-4-yl)piperazin-1-yl]-(4-methylphenyl)methanone](/img/structure/B2958026.png)

![[3-[2-(Difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2958030.png)

![N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2958031.png)

![N-(4-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2958034.png)

![N-(2,3-dimethoxybenzyl)-2-(2-(3-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2958037.png)

![2-[5-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl]ethanol](/img/structure/B2958039.png)

![3-[(2-methylpyrimidin-4-yl)oxy]-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B2958040.png)